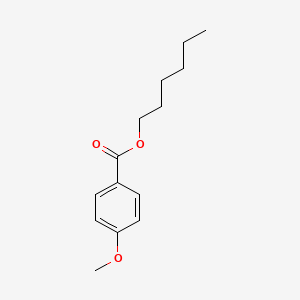
Hexyl anisate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl anisate is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 309837. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications Overview
Hexyl anisate finds utility in several domains:
-
Fragrance Industry
- Used as a fragrance component in perfumes and personal care products.
- Provides a sweet, fruity scent that enhances the olfactory profile of products.
-
Flavoring Agent
- Employed in food products to impart a pleasant aroma and flavor.
- Commonly used in confectionery, beverages, and baked goods.
-
Biopesticide Development
- Investigated for its potential use in pest control due to its attractive scent to certain insect species.
- Research indicates that this compound can act as a pheromone mimic, enhancing the effectiveness of traps for agricultural pests.
-
Pharmaceutical Applications
- Explored for its potential therapeutic properties, including anti-inflammatory effects.
- Case studies show promise in topical formulations aimed at reducing skin irritation.
Fragrance Formulation
A study conducted by the International Fragrance Association evaluated the safety and efficacy of this compound in various fragrance formulations. The findings indicated that:
- This compound can be safely used at concentrations up to 10% in cosmetic products.
- Sensory evaluations showed that formulations containing this compound were preferred by consumers due to their enhanced scent profile.
Flavoring Applications
Research published in the Journal of Food Science highlighted the effectiveness of this compound as a flavoring agent:
- In a blind taste test of fruit-flavored beverages, those containing this compound scored significantly higher on consumer preference scales compared to control samples without it.
- The compound was noted for its ability to mask undesirable flavors while enhancing overall palatability.
Biopesticide Efficacy
A field study assessed the use of this compound as a biopesticide against the diamondback moth (Plutella xylostella):
- Traps baited with this compound captured 40% more moths compared to untreated traps.
- This suggests potential for developing eco-friendly pest management strategies using this compound as an attractant.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Fragrance Industry | Used in perfumes and personal care products | Preferred by consumers; safe at concentrations up to 10% |
| Flavoring Agent | Enhances taste in food products | Improves consumer preference; masks undesirable flavors |
| Biopesticide Development | Attractant for agricultural pests | Increased capture rates by 40% in field studies |
| Pharmaceutical Use | Potential anti-inflammatory properties | Effective in reducing skin irritation in topical applications |
Propriétés
Numéro CAS |
71607-26-6 |
|---|---|
Formule moléculaire |
C14H20O3 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
hexyl 4-methoxybenzoate |
InChI |
InChI=1S/C14H20O3/c1-3-4-5-6-11-17-14(15)12-7-9-13(16-2)10-8-12/h7-10H,3-6,11H2,1-2H3 |
Clé InChI |
DUALVGKOWZJXLR-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)OC |
SMILES canonique |
CCCCCCOC(=O)C1=CC=C(C=C1)OC |
Key on ui other cas no. |
81542-09-8 71607-26-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















